molecular formula C16H19NO3S B4853787 N-(2-ethoxyphenyl)-1-(2-methylphenyl)methanesulfonamide

N-(2-ethoxyphenyl)-1-(2-methylphenyl)methanesulfonamide

Cat. No. B4853787
M. Wt: 305.4 g/mol
InChI Key: LJNVITVGHHHQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-1-(2-methylphenyl)methanesulfonamide, commonly known as EPM, is a sulfonamide compound that has been studied for its potential applications in the field of pharmacology. EPM has shown promising results in various scientific research studies, indicating its potential use in the development of new drugs.

Mechanism of Action

The exact mechanism of action of EPM is not fully understood. However, it is believed that EPM may act by inhibiting the activity of certain enzymes or receptors in the body that are involved in the inflammatory response, pain perception, and seizures.
Biochemical and Physiological Effects:
Studies have shown that EPM has a number of biochemical and physiological effects. EPM has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, EPM has been shown to reduce pain perception by inhibiting the activity of certain pain receptors in the body. Furthermore, EPM has been shown to reduce the frequency and severity of seizures in animal models of epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using EPM in lab experiments is that it has been shown to have a relatively low toxicity profile. In addition, EPM is relatively easy to synthesize, making it a cost-effective compound for use in research studies. However, one limitation of using EPM in lab experiments is that its exact mechanism of action is not fully understood, which may make it difficult to interpret the results of certain studies.

Future Directions

There are several potential future directions for research on EPM. One area of interest is the development of new drugs based on the structure of EPM. In addition, further studies are needed to fully understand the mechanism of action of EPM and its potential use in the treatment of various diseases. Furthermore, studies are needed to investigate the long-term effects of EPM use and its potential interactions with other drugs.

Scientific Research Applications

Scientific research has shown that EPM has potential applications in the field of pharmacology. EPM has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. In addition, EPM has been shown to have potential use in the treatment of neuropathic pain and epilepsy.

properties

IUPAC Name

N-(2-ethoxyphenyl)-1-(2-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S/c1-3-20-16-11-7-6-10-15(16)17-21(18,19)12-14-9-5-4-8-13(14)2/h4-11,17H,3,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJNVITVGHHHQKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NS(=O)(=O)CC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethoxyphenyl)-1-(2-methylphenyl)methanesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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